molecular formula C13H18N2 B3352332 Indole, 3-((diethylamino)methyl)- CAS No. 46397-90-4

Indole, 3-((diethylamino)methyl)-

Cat. No. B3352332
CAS RN: 46397-90-4
M. Wt: 202.3 g/mol
InChI Key: RCGABEQHDDFFRR-UHFFFAOYSA-N
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Description

Indole, 3-((diethylamino)methyl)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that occurs naturally in plants and animals. Indole, 3-((diethylamino)methyl)- has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Photophysical Properties

Indole derivatives, including those synthesized from β-brominated dehydroamino acids and arylboronic acids, demonstrate significant photophysical properties. They exhibit high fluorescence quantum yields and solvent sensitivity, making them promising candidates for fluorescent probes (Pereira et al., 2010).

Potential in Pharmacology

New 3-(2-N,N-diethylaminoethoxy)indole derivatives have been synthesized, displaying potential as 5-HT6 receptor ligands. This highlights their significance in pharmacological research (Alex et al., 2008).

Synthetic Applications

The use of 3-(cyanoacetyl)indoles in various synthetic applications, including the preparation of different indole derivatives, has been explored. This includes the synthesis of compounds like diethyl 2-(1H-indol-3-yl)-2-oxoethylphosphonate, demonstrating the versatility of indole derivatives in chemical synthesis (Slaett et al., 2005).

DNA-Binding Properties

Studies on benzopyridoindole derivatives, including those with diethylamino substitutions, have shown significant self-association and DNA-binding properties. This is crucial for understanding their interaction with biological molecules (Pilch et al., 1993).

Corrosion Inhibition

3-Amino alkylated indoles, including those with diethylamino groups, have been found effective as corrosion inhibitors for mild steel. This demonstrates their potential application in materials science and engineering (Verma et al., 2016).

Antioxidant and Radical Scavenger Properties

Indoles, including certain derivatives, exhibit antioxidant and radical scavenger properties. This is significant in understanding their role in biochemical processes and potential therapeutic applications (Herraiz & Galisteo, 2004).

Bioactivity in Marine Organisms

A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, derived from a deep-sea actinomycete, has shown antimicrobial activity. This points to the potential of indole derivatives in discovering new bioactive compounds (Yang et al., 2012).

properties

IUPAC Name

N-ethyl-N-(1H-indol-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-11-9-14-13-8-6-5-7-12(11)13/h5-9,14H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGABEQHDDFFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196827
Record name Indole, 3-((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46397-90-4
Record name N,N-Diethyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46397-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-((diethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046397904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC331211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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